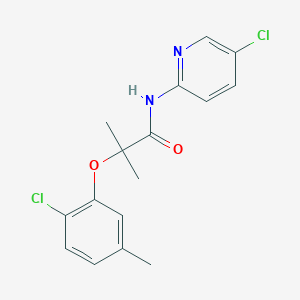
2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide
Overview
Description
2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group and a chlorinated pyridinyl group attached to a methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-5-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated reagent to form the phenoxy intermediate.
Formation of the Pyridinyl Intermediate: 5-chloro-2-pyridine is reacted with a suitable reagent to introduce the necessary functional groups.
Coupling Reaction: The phenoxy and pyridinyl intermediates are coupled under specific conditions, often involving a base and a coupling agent, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chlorinated groups, potentially leading to dechlorinated products.
Substitution: The chlorinated groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity. This could include antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of chlorinated groups suggests it could form strong interactions with its molecular targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)-2-methylpropanamide
- 2-(2-chloro-5-methylphenoxy)-N-(4-chloro-2-pyridinyl)-2-methylpropanamide
Uniqueness
The uniqueness of 2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide lies in its specific substitution pattern. The position of the chloro and methyl groups can significantly influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-4-6-12(18)13(8-10)22-16(2,3)15(21)20-14-7-5-11(17)9-19-14/h4-9H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHMTBLFTJDTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


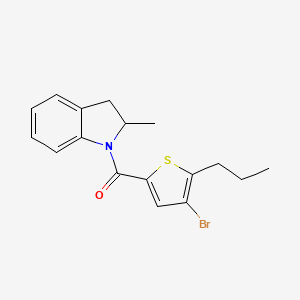
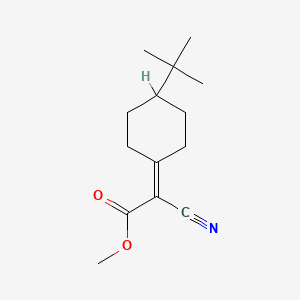
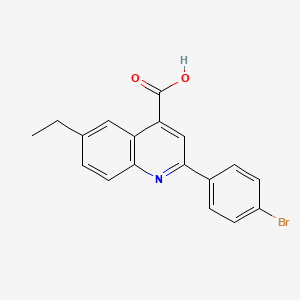
![2-mercapto-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269868.png)
![N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4269872.png)
![5-bromo-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4269882.png)
![5-ethyl-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B4269891.png)
![4-ethyl-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4269897.png)
![N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4269904.png)
![methyl 4,5-dimethyl-2-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4269912.png)
![2-mercapto-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269920.png)
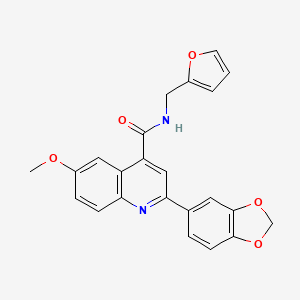
![2-(1,3-benzodioxol-5-yl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4269937.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B4269944.png)
